molecular formula C11H7N3O3S B2663311 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 865287-77-0

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2663311
CAS No.: 865287-77-0
M. Wt: 261.26
InChI Key: NJHFRHMOFXRLEL-UHFFFAOYSA-N
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Description

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at the 5-position and linked to a furan-2-carboxamide moiety. This structure combines electron-rich aromatic systems (thiophene and furan) with the oxadiazole ring, a scaffold known for its stability and diverse bioactivities. The compound’s design leverages the oxadiazole’s rigidity and the sulfur/oxygen heteroatoms’ electronic effects, which are critical for interactions in biological systems, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-9(7-3-1-5-16-7)12-11-14-13-10(17-11)8-4-2-6-18-8/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFRHMOFXRLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene and furan rings. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains of Neisseria gonorrhoeae. The compound likely interferes with essential biochemical pathways in bacteria, leading to cell death through mechanisms such as:

  • Inhibition of cell wall synthesis
  • Disruption of DNA replication

This antimicrobial activity positions the compound as a potential candidate for developing new antibiotics.

Anticancer Potential

The oxadiazole derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that they may selectively inhibit certain enzymes associated with cancer cell proliferation. For instance:

  • Inhibition of carbonic anhydrases (CAs) : Some derivatives have shown potent inhibitory effects against membrane-bound cancer-related carbonic anhydrases (e.g., hCA IX and XII) at nanomolar concentrations. This selectivity suggests potential therapeutic applications in cancer treatment.

Neuropharmacological Applications

Emerging research indicates that compounds containing oxadiazole rings may interact with neuropeptide systems involved in stress responses and appetite control. The ability to penetrate the blood-brain barrier (BBB) suggests that this compound could have implications for treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Microbiology, the compound was tested against several bacterial strains. Results showed that it effectively inhibited bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects against melanoma and pancreatic cancer cells. The IC50 values were significantly lower than those observed for traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityInhibits growth of Neisseria gonorrhoeae; disrupts cell wall synthesis ,
Anticancer PotentialSelectively inhibits hCA IX and XII; effective against melanoma and PANC-1 ,
Neuropharmacological UsePotential effects on neuropeptide systems; penetrates BBB ,

Mechanism of Action

The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxadiazole-carboxamide derivatives , which are often explored for pesticidal, antimicrobial, and pharmaceutical applications. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents (Oxadiazole 5-position) Key Functional Groups Molecular Weight Notable Properties/Activities
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide 1,3,4-oxadiazole Thiophen-2-yl Furan carboxamide ~306.3* Potential insecticidal activity
N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) 1,3,4-oxadiazole Cyanomethyl Furan carboxamide 252.25 Higher solubility (polar cyanomethyl)
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) 1,3,4-oxadiazole Phenyl Furan carboxamide 255.24 Enhanced lipophilicity (aromatic phenyl)
N-((5-((2-((4-ethoxyphenyl)amino)...methyl)furan-2-carboxamide 1,3,4-oxadiazole Complex S/O-containing chain Furan carboxamide, ethoxy 402.42 Predicted pKa 11.85; higher molecular complexity
4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-oxadiazole Thiophen-2-yl Benzamide, sulfamoyl ~453.5* Increased bulk (sulfamoyl group)

*Calculated based on empirical formulas.

Key Comparisons:

Cyanomethyl (a4) increases polarity, improving aqueous solubility but possibly reducing membrane permeability .

Molecular Weight and Complexity :

  • The compound in (MW 402.42) has a larger, branched substituent, which may hinder bioavailability compared to the simpler thiophene or phenyl analogues .

Electronic and Steric Profiles :

  • Benzamide derivatives (e.g., ) replace the furan ring with a bulkier benzamide, altering electronic density and steric hindrance. The sulfamoyl group in adds hydrogen-bonding capacity, which could modulate target selectivity .

Synthetic Yields and Feasibility :

  • All compounds in were synthesized in 70–89% yields , indicating robust protocols for oxadiazole-carboxamide derivatives. The thiophene-containing compound likely follows similar thiourea-cyclization pathways .

Biological Activity

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, mechanisms of action, and biological efficacy of this compound based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxadiazole intermediates. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and purity of the compound .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiophene and oxadiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HepG-2 (human liver cancer) and A549 (human lung cancer) cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHepG-210.5Apoptosis induction
Compound BA5498.3Cell cycle arrest (G0-G1)
This compoundMCF-712.0Caspase activation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains, including Xanthomonas axonopodis and Xanthomonas oryzae. The median effective concentration (EC50) values indicate strong inhibitory effects that surpass those of conventional antimicrobial agents .

Table 2: Antimicrobial Efficacy

Pathogen TestedEC50 Value (µg/ml)Comparison with Standard
Xanthomonas axonopodis pv. citri22Better than thiodiazole copper
Xanthomonas oryzae pv. oryzicola15Comparable to bismerthiazol

Case Studies

In a notable study, a series of oxadiazole derivatives were synthesized and tested for their biological activities. Among them, this compound showed promising results in both antitumor and antimicrobial assays. Flow cytometry analysis indicated that these compounds could effectively induce apoptosis in cancer cell lines through the activation of p53 signaling pathways .

The biological activity of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-y]furan-2-carboxamide can be attributed to several mechanisms:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at G0-G1 phase.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the common synthetic routes for N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

Methodological Answer: A core approach involves cyclocondensation of furan-2-carboxylic acid hydrazide with carbon disulfide (CS₂) under reflux to form the 1,3,4-oxadiazole ring. Subsequent functionalization with thiophene derivatives can be achieved via nucleophilic substitution or coupling reactions. For example, intermediates like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol (synthesized from hydrazide and CS₂) can react with methyl iodide or amines to introduce thiophene moieties .

Key Steps:

Hydrazide Formation: React furan-2-carboxylic acid with hydrazine hydrate.

Oxadiazole Cyclization: Treat hydrazide with CS₂ in basic ethanol (reflux, 6–8 hours).

Thiophene Coupling: Use Suzuki-Miyaura or Ullmann-type coupling to attach thiophen-2-yl groups.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationCS₂, ethanol, reflux65–75
Thiophene functionalizationPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and thiophene substituents (δ 6.5–7.5 ppm).
  • X-ray Crystallography: Resolves tautomeric forms (e.g., thiol vs. thione) and confirms regiochemistry of substituents .
  • IR Spectroscopy: C=O stretch (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) validate the carboxamide and oxadiazole groups .

Advanced Research Questions

Q. How can cyclization reactions be optimized to improve yield and purity?

Methodological Answer: Cyclization of intermediates (e.g., thiosemicarbazides) often requires iodine and triethylamine (TEA) in DMF. For example, iodine (1.2 equiv) and TEA (3 equiv) at 80°C for 1–3 hours minimize side products like disulfides. Monitoring via TLC and quenching with Na₂S₂O₃ ensures reproducibility .

Critical Factors:

  • Catalyst Ratio: Excess iodine promotes over-oxidation.
  • Solvent Polarity: DMF enhances solubility of intermediates.
  • Reaction Time: Prolonged heating (>3 hours) degrades the oxadiazole ring.

Q. What computational methods are used to predict electronic properties and biological activity?

Methodological Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis sets optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for this compound, indicating moderate reactivity) .
  • Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., COX-2 enzyme; docking score ≤−8.5 kcal/mol suggests anti-inflammatory potential) .

Q. Table 2: Computed Electronic Properties

PropertyValueRelevance
HOMO-LUMO Gap4.2 eVReactivity with electrophiles
Dipole Moment3.8 DebyeSolubility in polar solvents

Q. How does thiol-thione tautomerism affect structural analysis?

Methodological Answer: The oxadiazole-thiol/thione equilibrium complicates spectral interpretation. For example:

  • ¹H NMR: Thiol form shows SH proton at δ 3.5–4.0 ppm (exchange broadened), while thione lacks this peak.
  • X-ray: Stabilizes one tautomer; e.g., thione form dominates in solid state due to intramolecular H-bonding .
  • pH Sensitivity: Basic conditions favor thiolate anion (λmax shift in UV-Vis from 280 nm to 310 nm) .

Q. How can contradictory biological activity data from different studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations: HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Impurities (e.g., unreacted hydrazide) may artifactually enhance cytotoxicity .
  • Assay Conditions: Varying pH (e.g., antimicrobial assays at pH 7.4 vs. 5.5) alters protonation states and activity. Standardize using MOPS buffer (pH 7.0) .
  • Cell Line Differences: Validate IC₅₀ values across multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design: Esterify the carboxamide (e.g., ethyl ester) to reduce hydrolysis in serum.
  • Microencapsulation: Use PLGA nanoparticles (150–200 nm diameter) to prolong half-life in vivo .
  • Chelation: Introduce PEGylated side chains to minimize aggregation in aqueous media.

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